3-Amino-1-(2-methoxyphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methoxyphenyl)propan-1-ol” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3
. This indicates the presence of a methoxy group (-OCH3) and an amino group (-NH2) in the molecule.
Physical And Chemical Properties Analysis
“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is a white to yellow solid . The compound has a molecular weight of 181.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Application 1: Synthesis of Urapidil
- Summary of the Application: Urapidil is an important drug for the treatment of essential hypertension and hypertensive emergencies. The compound “3-Amino-1-(2-methoxyphenyl)propan-1-ol” is used as a key intermediate in the synthesis of Urapidil .
- Methods of Application or Experimental Procedures: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . Low-boiling point substances were removed by distillation under reduced pressure to obtain the intermediate, which was then used directly in the next step .
- Results or Outcomes: The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .
Application 2: Antioxidant and Anticancer Activity
- Summary of the Application: Derivatives of “3-Amino-1-(2-methoxyphenyl)propan-1-ol” have been found to exhibit antioxidant and anticancer activity .
- Methods of Application or Experimental Procedures: A series of novel derivatives of “3-Amino-1-(2-methoxyphenyl)propan-1-ol” were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data .
- Results or Outcomes: The antioxidant activity of certain derivatives has been tested to be approximately 1.4 times higher than that of a well-known antioxidant, ascorbic acid . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
Application 3: Transaminase-mediated Synthesis
- Summary of the Application: Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, immobilised whole-cell biocatalysts with ®-transaminase activity were used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Methods of Application or Experimental Procedures: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The synthesized compounds showed promising results in terms of conversion and enantiomeric excess .
Application 4: Nonlinear Optics and Biological Activity
properties
IUPAC Name |
3-amino-1-(2-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOHFGQMAYWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyphenyl)propan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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